3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid
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Overview
Description
3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is an organic compound that features a brominated phenyl group, a sulfamoyl group, and a methoxy-substituted benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a phenylsulfamoyl precursor followed by the introduction of a methoxy group on the benzoic acid ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters. The use of catalysts and advanced purification methods, such as crystallization and chromatography, ensures the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfamoyl group.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the brominated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-phenylsulfamoyl-benzoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-Methoxy-4-bromo-benzoic acid: Does not have the sulfamoyl group, which is crucial for certain biological activities.
4-Methoxy-phenylsulfamoyl-benzoic acid: Lacks the bromine atom, which can influence its chemical reactivity.
Uniqueness
3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-12-7-2-9(14(17)18)8-13(12)22(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNNECLBCSCZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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